ハロキシホップ-P

概要

説明

ハロキシホップ-Pは、アリールオキシフェノキシプロピオン酸ファミリーに属する選択的全身性茎葉処理除草剤です。 主に、マメ科植物、綿花、パイナップル、ピーナッツ、野菜などの広葉作物におけるさまざまな一年生および多年生のイネ科雑草の防除に使用されます 。この化合物は、植物における脂質合成を阻害する能力で知られており、効果的な除草剤となっています。

2. 製法

合成経路と反応条件: this compoundの合成には、いくつかのステップが関与します。重要なステップの1つは、レゾルシノールと2,3-ジクロロ-5-トリフルオロメチルピリジンを、炭酸カリウムなどの塩基存在下、ジメチルホルムアミド(DMF)中で高温で反応させることです。 得られた生成物をさらに反応させて、this compoundを得ます 。

工業生産方法: 工業的には、this compoundは乳剤として製造されます。 原薬であるthis compound-メチルを、適切な溶媒に、必要なその他の配合剤とともに溶解して、最終製品を製造します 。

3. 化学反応の分析

反応の種類: this compoundは、加水分解、酸化、抱合など、さまざまな化学反応を起こします。 This compoundのメチルエステル型は化学的に不安定であり、滅菌土壌と新鮮な土壌の両方で迅速に加水分解されます 。

一般的な試薬と条件:

生成される主な生成物: This compound-メチルの加水分解から生成される主な生成物は、this compound酸です 。

科学的研究の応用

Agricultural Applications

Haloxyfop-P is predominantly applied in the following agricultural contexts:

- Cereal Crops : Effective against grass weeds in wheat and barley, haloxyfop-P is utilized to maintain crop yield and quality by controlling competitive weed species. Studies have shown that it can significantly reduce populations of problematic grasses like Poa annua and Digitaria sanguinalis without harming the cereal crops themselves .

- Turf Management : In turfgrass systems, haloxyfop-P is employed to manage undesirable grass species. It selectively targets weeds while preserving the health of desirable turf species, making it a preferred choice for golf courses and sports fields .

- Non-Crop Areas : The herbicide is also used in non-crop areas such as roadsides and railways to manage invasive grass species, contributing to ecological management efforts .

Environmental Impact and Toxicity Studies

Research has highlighted both the efficacy and potential environmental risks associated with haloxyfop-P:

- Aquatic Toxicity : Studies indicate that haloxyfop-P-methyl can induce developmental defects in aquatic organisms such as zebrafish, including neurotoxicity and immunotoxicity. These findings raise concerns about its runoff potential into water bodies and subsequent impacts on aquatic ecosystems .

- Soil Residue Concerns : The persistence of haloxyfop-P residues in soil has been evaluated, indicating that while it is effective against target weeds, its degradation products may pose risks to non-target organisms if not managed properly .

Case Study 1: Resistance Mechanisms

A study investigating haloxyfop resistance in Poa annua revealed mutations in the ACCase enzyme that confer resistance. This research underscores the importance of understanding resistance mechanisms to develop effective management strategies and mitigate resistance development in weed populations .

Case Study 2: Developmental Toxicity Assessment

A comprehensive toxicity assessment using zebrafish embryos demonstrated that exposure to haloxyfop-P-methyl resulted in significant developmental abnormalities, including increased rates of pericardial edema and reduced embryo viability. This study highlights the need for careful consideration of herbicide application timing and methods to minimize unintended ecological consequences .

Regulatory Status and Safety Considerations

Haloxyfop-P-methyl has undergone extensive regulatory review by organizations such as the EFSA and WHO, which have established maximum residue levels (MRLs) for various crops. Continuous monitoring and research are essential to ensure compliance with safety standards while maximizing its agricultural benefits .

Data Table: Summary of Haloxyfop-P Applications

| Application Area | Target Weeds | Key Benefits | Environmental Concerns |

|---|---|---|---|

| Cereal Crops | Poa annua, Digitaria | High efficacy against grassy weeds | Potential soil residue persistence |

| Turf Management | Various undesirable grasses | Selective control without harming turf species | Runoff into aquatic environments |

| Non-Crop Areas | Invasive grasses | Effective management of invasive species | Impact on non-target aquatic organisms |

作用機序

ハロキシホップ-Pは、植物における脂肪酸合成に不可欠なアセチルCoAカルボキシラーゼ(ACCase)という酵素を阻害することで、除草効果を発揮します。 この阻害は脂質合成を阻害し、標的となるイネ科雑草の死滅につながります 。 この化合物は迅速に吸収され、広く排泄されるため、効果が保証されます 。

6. 類似の化合物との比較

This compoundは、フルアジホップ-Pやキザロホップ-Pなどの他の除草剤を含む、アリールオキシフェノキシプロピオン酸ファミリーに属しています。 これらの化合物と比較して、this compoundは、幅広いイネ科雑草に対する高い選択性と効果が特徴です 。

類似の化合物:

- フルアジホップ-P

- キザロホップ-P

- ジクロホップ-P

This compoundは、その迅速な作用とさまざまな農業分野での幅広い用途により、雑草管理に不可欠なツールとなっています。

生化学分析

Biochemical Properties

Haloxyfop-P interacts with various enzymes and proteins in biochemical reactions . It is produced commercially as the methyl ester . The different isomers, esters, and salts of Haloxyfop-P end up as the de-esterified R enantiomer .

Cellular Effects

Haloxyfop-P has significant effects on various types of cells and cellular processes . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Haloxyfop-P exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Haloxyfop-P change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is available .

Dosage Effects in Animal Models

The effects of Haloxyfop-P vary with different dosages in animal models . Threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, have been documented .

Metabolic Pathways

Haloxyfop-P is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Haloxyfop-P is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Haloxyfop-P and any effects on its activity or function have been studied . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Haloxyfop-P involves several steps. One of the key steps includes the reaction of resorcinol with 2,3-dichloro-5-trifluoromethylpyridine in the presence of a base such as potassium carbonate in dimethylformamide (DMF) at elevated temperatures. The resulting product is then subjected to further reactions to obtain Haloxyfop-P .

Industrial Production Methods: In industrial settings, Haloxyfop-P is produced as an emulsifiable concentrate. The technical material, Haloxyfop-P-methyl, is dissolved in suitable solvents along with other necessary formulants to create the final product .

化学反応の分析

Types of Reactions: Haloxyfop-P undergoes various chemical reactions, including hydrolysis, oxidation, and conjugation. The methyl ester form of Haloxyfop-P is chemically labile and can be hydrolyzed quickly in both sterile and fresh soil .

Common Reagents and Conditions:

Hydrolysis: Alkaline hydrolysis with methanolic sodium hydroxide is commonly used to release Haloxyfop-P from its bound forms.

Oxidation: The compound can undergo oxidative stress reactions in plants, leading to its herbicidal activity.

Major Products Formed: The primary product formed from the hydrolysis of Haloxyfop-P-methyl is Haloxyfop-P acid .

類似化合物との比較

- Fluazifop-P

- Quizalofop-P

- Diclofop-P

Haloxyfop-P stands out for its rapid action and extensive use in various agricultural settings, making it a valuable tool for weed management.

生物活性

Haloxyfop-P, specifically as its methyl ester (haloxyfop-P-methyl), is an aryloxyphenoxypropionate herbicide widely used in agriculture for controlling grass weeds. Its biological activity encompasses various toxicological effects, including immunotoxicity, neurotoxicity, and developmental toxicity. This article compiles recent research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of haloxyfop-P.

Herbicidal Activity

Haloxyfop-P functions by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid synthesis in plants. This inhibition leads to the disruption of lipid metabolism, ultimately causing plant death. The herbicide is rapidly absorbed and translocated within treated plants, making it effective against a wide range of grass species.

Toxicological Effects

Recent studies have highlighted several key areas of concern regarding the toxicity of haloxyfop-P:

- Immunotoxicity : Research indicates that haloxyfop-P-methyl can induce immunotoxic effects. Low concentrations may enhance immune-related gene expression and enzyme activity, while high concentrations lead to immunosuppression. Specifically, it affects the maturation of T cells in the thymus and induces apoptosis in neutrophils through upregulation of pro-apoptotic proteins like Bax and P53, alongside downregulation of anti-apoptotic proteins such as Bcl-2 .

- Neurotoxicity : Studies on zebrafish exposed to haloxyfop-P-methyl revealed significant neurotoxic effects, including spinal deformities and altered swimming behaviors. Increased activity of acetylcholinesterase (AChE) was noted, suggesting potential neurotoxic mechanisms involving cholinergic pathways .

- Developmental Toxicity : Haloxyfop-P-methyl has been shown to affect the development of aquatic organisms, particularly zebrafish larvae. Observed effects included reduced body length, slow heart rate, and increased yolk sac area, indicating developmental disruptions .

- Oxidative Stress : Exposure to haloxyfop-P-methyl has been linked to oxidative stress in aquatic organisms. Increased levels of reactive oxygen species (ROS) and malondialdehyde (MDA) were reported, alongside elevated activities of antioxidant enzymes such as catalase (CAT) and superoxide dismutase (SOD) .

Metabolism and Environmental Impact

Haloxyfop-P undergoes rapid hydrolysis in plants to form its active acid form. Environmental studies have shown that residues can persist in soil and water systems, potentially affecting non-target organisms . The compound's metabolites have been found to exhibit toxic effects on aquatic ecosystems, necessitating careful risk assessments regarding its environmental fate.

Case Study 1: Immunotoxicity Assessment

In a study assessing the immunotoxic effects of haloxyfop-P-methyl on zebrafish, researchers observed that exposure led to a significant reduction in innate immune cells such as neutrophils and macrophages. The study provided insights into the molecular pathways involved in immune suppression, highlighting the upregulation of pro-inflammatory cytokines like IFN-γ and TNF-α .

Case Study 2: Developmental Toxicity in Aquatic Species

Another investigation focused on the developmental effects of haloxyfop-P-methyl on zebrafish larvae demonstrated that prolonged exposure resulted in notable morphological deformities and behavioral changes. This study emphasized the importance of understanding pesticide impacts on aquatic life stages .

Table 1: Toxicological Effects of Haloxyfop-P-Methyl

Table 2: Residue Levels in Animal Studies

| Tissue | Mean Residue (mg/kg) | Range (mg/kg) |

|---|---|---|

| Liver | 1.82 | 1.20 - 2.50 |

| Kidney | 4.20 | 2.50 - 7.00 |

| Egg Yolk | 2.87 | 2.00 - 4.00 |

| Light Muscle | 0.06 | 0.02 - 0.11 |

特性

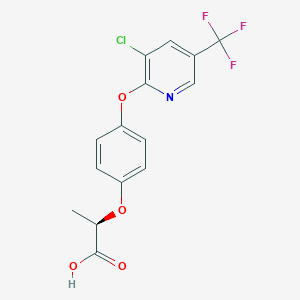

IUPAC Name |

(2R)-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF3NO4/c1-8(14(21)22)23-10-2-4-11(5-3-10)24-13-12(16)6-9(7-20-13)15(17,18)19/h2-8H,1H3,(H,21,22)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOCUAJYOYBLQRH-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90904725 | |

| Record name | Haloxyfop-P | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90904725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95977-29-0 | |

| Record name | (+)-Haloxyfop | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95977-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Haloxyfop-P [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095977290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Haloxyfop-P | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07870 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Haloxyfop-P | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90904725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 2-[4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]-, (2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HALOXYFOP-P | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I57833604I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Haloxyfop-P-methyl in plants?

A1: Haloxyfop-P-methyl inhibits the activity of Acetyl-CoA Carboxylase (ACCase), an enzyme crucial for fatty acid biosynthesis in plants. [, , ]

Q2: What are the downstream effects of ACCase inhibition by Haloxyfop-P-methyl?

A2: Inhibition of ACCase disrupts lipid synthesis, which is essential for cell membrane formation and function. This ultimately leads to plant death. [, , ]

Q3: What is the molecular formula and weight of Haloxyfop-P-methyl?

A3: The molecular formula of Haloxyfop-P-methyl is C19H19ClO5, and its molecular weight is 378.8 g/mol.

Q4: What spectroscopic data is available for Haloxyfop-P-methyl?

A4: Researchers have used High-Performance Liquid Chromatography (HPLC) coupled with various detectors, including UV and Mass Spectrometry (MS/MS), to characterize and quantify Haloxyfop-P-methyl. [, ]

Q5: How does the presence of straw residue affect the movement of Haloxyfop-P-methyl in the soil?

A5: Straw residue can act as a barrier and impede the movement of Haloxyfop-P-methyl into the soil, potentially impacting its effectiveness. This effect is influenced by factors such as rainfall and the herbicide's formulation. []

Q6: Does rain or irrigation affect the movement of Haloxyfop-P-methyl through straw residue?

A6: Yes, rainfall or irrigation before or after application can influence the movement of Haloxyfop-P-methyl through straw. Research suggests that the herbicide moves more readily through wet straw than dry straw. [, ]

Q7: Is Haloxyfop-P-methyl considered a selective herbicide?

A7: Yes, Haloxyfop-P-methyl is considered a selective herbicide. It is primarily effective against grasses while generally being safe for broadleaf crops like cotton and soybean. [, , ]

Q8: What are some of the crops for which Haloxyfop-P-methyl is registered for use?

A8: Haloxyfop-P-methyl is used to control grasses in various crops, including cotton, soybean, peanut, eucalyptus, and tobacco. [, , , , ]

Q9: How does the addition of a safener impact the selectivity of Haloxyfop-P-methyl?

A9: Safeners, such as 3-dichloroacetyl oxazolidine and its optical isomers, can protect certain crops from Haloxyfop-P-methyl injury while maintaining its effectiveness against target weeds. []

Q10: What formulations of Haloxyfop-P-methyl are commercially available?

A10: Haloxyfop-P-methyl is available in various formulations, including emulsifiable concentrates (EC) and water-dispersible granules (WG). [, , ]

Q11: What is the role of adjuvants in formulations containing Haloxyfop-P-methyl?

A11: Adjuvants, such as mineral oil, are often added to Haloxyfop-P-methyl formulations to enhance its efficacy by improving its uptake and penetration into the target plants. [, , ]

Q12: What are the primary mechanisms of resistance to Haloxyfop-P-methyl in weeds?

A12: Resistance to Haloxyfop-P-methyl can arise from target-site mutations in the ACCase enzyme or enhanced herbicide metabolism. [, , , ]

Q13: Is there cross-resistance between Haloxyfop-P-methyl and other ACCase-inhibiting herbicides?

A13: Yes, cross-resistance has been observed between Haloxyfop-P-methyl and other ACCase inhibitors, such as clethodim, quizalofop-P-ethyl, and fluazifop-P-butyl. [, , ]

Q14: What analytical methods are used to measure Haloxyfop-P-methyl residues in plant and soil samples?

A15: HPLC coupled with MS/MS is a common and sensitive method for quantifying Haloxyfop-P-methyl residues in various matrices like soil, tobacco, and rape. [, , ]

Q15: What is the environmental fate of Haloxyfop-P-methyl after application?

A16: Haloxyfop-P-methyl can be degraded in the environment through processes such as photodegradation, microbial degradation, and chemical hydrolysis. []

Q16: Are there alternative weed control methods or herbicides available for managing Haloxyfop-P-methyl-resistant weeds?

A18: Integrated weed management strategies that combine cultural practices, mechanical control methods, and the use of herbicides with different modes of action are crucial for managing resistant weeds. [, , , , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。